4-重氮咪唑-5-甲酰胺

描述

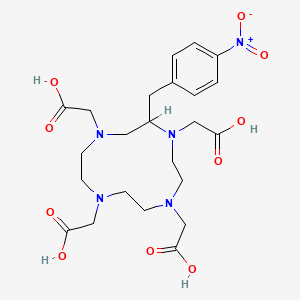

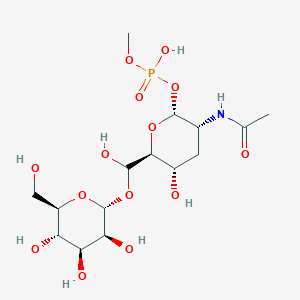

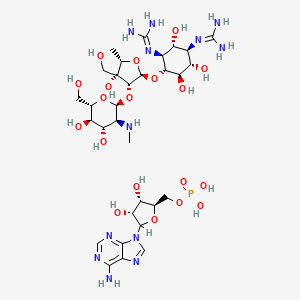

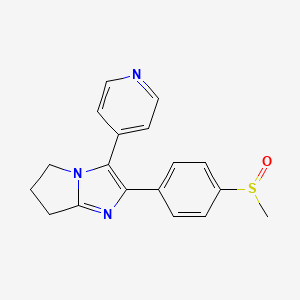

“4-Diazoimidazole-5-carboxamide” is a heterocyclic organic compound with the molecular formula C4H3N5O . It is also known as “Temozolomide Impurity D” and "Temozolomide related compound A" . It has a molecular weight of 137.10 .

Synthesis Analysis

The synthesis of 4-Diazoimidazole-5-carboxamide involves the interaction of 5-diazoimidazole-4-carboxamide (Diazo-IC), prepared efficiently and safely from 5-aminoimidazole-4-carboxamide (AIC), and an isocyanate in a mixed solvent system .

Molecular Structure Analysis

The molecular structure of 4-Diazoimidazole-5-carboxamide is represented by the formula C4H3N5O . The average mass is 137.100 Da and the monoisotopic mass is 137.033752 Da .

Physical And Chemical Properties Analysis

4-Diazoimidazole-5-carboxamide is a solid substance . It is soluble in Dimethyl Sulfoxide and Methanol . The melting point is greater than 1900°C (lit.) (dec.) . It has 6 H bond acceptors and 2 H bond donors .

科学研究应用

环境和生物危害

4-重氮咪唑-5-甲酰胺表现出类似于某些亚硝胺和亚硝酰胺致癌形式的强亲电反应物性质。它在鼠伤寒沙门氏菌 TA 100 中表现出诱变性,表明潜在的环境和生物危害。这需要进一步研究芳基和杂环重氮化合物作为一类化合物,以了解其潜在的生物风险 (Lower 等人,1977 年)。

抗肿瘤研究

4-重氮咪唑-5-甲酰胺是开发抗肿瘤剂 DTIC(达卡巴嗪)的前体。该化合物经过修饰,产生对各种啮齿动物肿瘤具有增强活性的衍生物。这些研究阐明了 DTIC 及其同类的化学、代谢和生物活性,为癌症治疗研究做出了重大贡献 (Montgomery,1976 年)。

抗菌活性

已经合成了一系列 5-重氮咪唑-4-甲酰胺衍生物并测试了它们的抗菌性能。该系列中的某些化合物显示出显着的抗真菌活性,表明在解决真菌感染方面具有潜在的应用 (Varoli 等人,1997 年)。

与细胞过程的相互作用

已经观察到 4-重氮咪唑-5-甲酰胺影响各种细胞过程。例如,发现它在光照条件下对枯草芽孢杆菌有很强的抑制作用,其重氮化合物在其作用机制中起着重要作用 (Saunders 和 Schultz,1972 年)。

合成和化学

该化合物在合成其他具有医学意义的化学物质中的作用已得到探索。例如,它与烷基和芳基异氰酸酯的相互作用产生了具有潜在抗肿瘤应用的新型化合物,例如 8-氨基甲酰基-3-(2-氯乙基)咪唑并[5,1-d]-1,2,3,5-四嗪-4(3 H)-酮 (Stevens 等人,1984 年)。

作用机制

While the precise mechanism of action of 4-Diazoimidazole-5-carboxamide is not fully understood, it is suggested that its antitumor activity may be due to in vivo conversion to 5-diazoimidazole-4-carboxamide and nor nitrogen mustard, resulting in antimetabolite and possibly alkylating activity . Another study suggests that they function as prodrugs of alkyldiazonium reactive intermediates .

安全和危害

属性

IUPAC Name |

5-carbamoyl-1H-imidazole-4-diazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPULRJKDSGAKML-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N5O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64038-55-7 (chloride) | |

| Record name | 4-Diazoimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901031198 | |

| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Diazoimidazole-5-carboxamide | |

CAS RN |

24316-91-4, 26230-33-1 | |

| Record name | 4-Diazoimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazo-ica | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Diazoimidazole-5-carboxamide exert its biological effects?

A: 4-Diazoimidazole-5-carboxamide is a potent electrophilic reactant, similar to the proposed carcinogenic forms of arylalkylnitrosamines and arylnitrosamides []. This suggests that its biological activity stems from its ability to react with nucleophilic groups within cellular components, such as DNA. This interaction can lead to DNA damage and contribute to its observed mutagenicity [].

Q2: What is the connection between 4-Diazoimidazole-5-carboxamide and the antitumor agent Dacarbazine (DTIC)?

A: 4-Diazoimidazole-5-carboxamide is a photo-degradation product of Dacarbazine (DTIC) []. This degradation, often triggered by light exposure during DTIC preparation or administration, can lead to the formation of 4-Diazoimidazole-5-carboxamide. The accumulation of 4-Diazoimidazole-5-carboxamide is linked to pain reactions experienced by patients during intravenous infusions of DTIC [].

Q3: Beyond its potential toxicity, does 4-Diazoimidazole-5-carboxamide possess any notable pharmacological properties?

A: Research indicates that 4-Diazoimidazole-5-carboxamide, alongside related compounds like 4-(mono- or di-substituted) triazenoimidazole-5-carboxamide, exhibits inhibitory effects on tumor and bacterial cell growth []. Additionally, these compounds have demonstrated effects on respiration, blood pressure, peripheral blood vessels, and the gastrointestinal tract in animal models []. These findings suggest potential pharmacological applications warranting further investigation.

Q4: What is the significance of 4-Diazoimidazole-5-carboxamide in the development of new antitumor agents?

A: 4-Diazoimidazole-5-carboxamide serves as a crucial intermediate in synthesizing imidazo[5,1-d]-1,2,3,5-tetrazines, a class of compounds with antitumor activity []. Researchers are exploring these compounds, structurally related to temozolomide, as potential treatments for glioblastoma. Notably, some derivatives demonstrate the ability to overcome resistance mechanisms in human glioblastoma cell lines, offering promise for improved therapeutic outcomes [].

Q5: Are there any concerns about the stability of 4-Diazoimidazole-5-carboxamide, especially in the context of pharmaceutical preparations?

A: Yes, 4-Diazoimidazole-5-carboxamide is susceptible to degradation upon exposure to light, particularly at temperatures of 4°C and 25°C []. This sensitivity highlights the importance of light-shielding measures during the preparation, storage, and administration of pharmaceutical formulations containing Dacarbazine (DTIC), to minimize the formation of 4-Diazoimidazole-5-carboxamide and potentially mitigate adverse effects [].

Q6: Does 4-Diazoimidazole-5-carboxamide have any effects on enzyme activity?

A: Research indicates that 4-Diazoimidazole-5-carboxamide can increase the activity of monoamine oxidase (MAO) in rat liver []. This finding, while requiring further investigation, highlights the potential for 4-Diazoimidazole-5-carboxamide to interact with enzymatic pathways and influence cellular processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)

![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)